molecular formula C6H10N2O4S B2612173 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione CAS No. 1008068-90-3

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Cat. No.: B2612173
CAS No.: 1008068-90-3
M. Wt: 206.22
InChI Key: ZJPWDHCJZZYZNS-UHFFFAOYSA-N
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Description

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is a synthetic derivative based on the imidazolidine-2,4-dione (hydantoin) scaffold, a heterocyclic core of significant interest in medicinal chemistry and drug discovery. This compound is provided strictly for research use and is not intended for diagnostic or therapeutic applications. The imidazolidine-2,4-dione scaffold is recognized as a privileged structure due to its wide range of biological activities. Researchers are exploring derivatives of this core for their potential as antitumor agents by targeting critical pathways such as inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in various cancers . Furthermore, this chemotype has been investigated for the development of selective enzyme inhibitors, such as Protein Tyrosine Phosphatase-1B (PTP1B), a promising target for the treatment of type 2 diabetes and obesity . The structural motif is also found in compounds studied for their anti-proliferative properties against diverse cancer cell lines, including those associated with prostate cancer . The methanesulfonylethyl side chain at the 5-position may influence the compound's physicochemical properties and its interaction with biological targets, offering a point of diversification for structure-activity relationship (SAR) studies. This product is designed for researchers conducting hit-to-lead optimization, enzymatic assays, and mechanistic studies in early drug discovery.

Properties

IUPAC Name

5-(2-methylsulfonylethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPWDHCJZZYZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione: A Novel Methionine Sulfone Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine and its metabolites are crucial for cellular function, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The irreversible oxidation of methionine to methionine sulfone represents a significant cellular event, and analogs of methionine sulfone are valuable tools for studying the biological consequences of this process. This technical guide introduces 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, a novel synthetic compound designed as a stable and versatile analog of methionine sulfone. We provide a comprehensive overview of its proposed synthesis, physicochemical properties, and hypothesized mechanism of action. Furthermore, this guide details robust experimental protocols for its evaluation in both in vitro and cell-based assays, complete with anticipated data and visualizations to facilitate its application in research and drug discovery.

Introduction: The Significance of Methionine Oxidation and the Need for Stable Analogs

Methionine, a sulfur-containing essential amino acid, plays a pivotal role in protein synthesis, methylation reactions, and antioxidant defense. Under conditions of oxidative stress, the thioether side chain of methionine is susceptible to oxidation, initially forming methionine sulfoxide and subsequently the irreversible product, methionine sulfone.[1] While the reduction of methionine sulfoxide is a recognized cellular repair mechanism, the accumulation of methionine sulfone can have profound biological consequences, including protein dysfunction and altered cellular signaling.

L-methionine sulfone itself has been shown to inhibit the growth of certain bacteria by disrupting glutamate synthesis.[2] The imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in a variety of biologically active compounds, including anticonvulsant and antitumor agents.[3][4] By combining the structural features of methionine sulfone with the hydantoin core, this compound emerges as a promising tool for several research applications:

  • Probing Enzyme Active Sites: As a stable analog, it can be used to investigate the binding and inhibition of enzymes that recognize methionine or its oxidized forms.

  • Modulating Cellular Pathways: Its potential to interfere with methionine metabolism makes it a candidate for studying cellular responses to nutrient stress and oxidative damage.

  • Drug Discovery Lead: The hydantoin moiety offers a versatile platform for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[5]

This guide provides the foundational knowledge and experimental framework for researchers to explore the potential of this compound in their respective fields.

Proposed Synthesis and Physicochemical Properties

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for hydantoin synthesis and sulfone formation. The proposed synthetic route is outlined below.

Synthetic Pathway

Synthetic_Pathway Methionine Methionine Intermediate_4 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione Methionine->Intermediate_4 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Intermediate_1 N-Acetyl-Methionine Intermediate_2 N-Acetyl-Methionine Sulfoxide Intermediate_3 N-Acetyl-Methionine Sulfone Target_Compound 5-(2-Methanesulfonylethyl) imidazolidine-2,4-dione Intermediate_4->Target_Compound Oxidation (e.g., m-CPBA or Oxone®)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione (Intermediate 4)

This step can be achieved via the Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins from aldehydes or ketones.[6] In this case, the starting material would be 3-(methylthio)propanal, which can be derived from methionine.

  • To a solution of 3-(methylthio)propanal (1 equivalent) in a mixture of ethanol and water, add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).

  • Heat the reaction mixture in a sealed vessel at 60-80°C for 12-24 hours.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione.

Step 2: Oxidation to this compound (Target Compound)

The thioether in the intermediate compound is then oxidized to the corresponding sulfone.

  • Dissolve 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (potassium peroxymonosulfate) (2.2 equivalents), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product into an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound, this compound.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound.

PropertyPredicted Value
Molecular Formula C6H10N2O4S
Molecular Weight 206.22 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and polar organic solvents
logP Predicted to be low, indicating high polarity
pKa Imide protons expected to be weakly acidic

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a structural and functional mimic of methionine sulfone. Its mechanism of action is likely to involve the competitive inhibition of enzymes that bind to methionine or its oxidized derivatives.

Potential Molecular Targets
  • Aminoacyl-tRNA Synthetases: The compound may compete with methionine for binding to methionyl-tRNA synthetase, thereby inhibiting protein synthesis.

  • Enzymes of Methionine Metabolism: It could potentially inhibit enzymes involved in the transmethylation and transsulfuration pathways.

  • Other Methionine-Binding Proteins: The structural similarity may allow it to interact with other proteins that have a binding pocket for the methionine side chain.

Signaling Pathway Diagram

Mechanism_of_Action cluster_0 Cellular Environment Methionine Methionine Target_Enzyme Target Enzyme (e.g., Methionyl-tRNA Synthetase) Methionine->Target_Enzyme Normal Substrate Binding Met_Sulfone Methionine Sulfone Inhibition Inhibition of Enzyme Activity Target_Enzyme->Inhibition Analog 5-(2-Methanesulfonylethyl) imidazolidine-2,4-dione Analog->Target_Enzyme Competitive Binding Downstream_Effects Downstream Cellular Effects (e.g., Inhibition of Protein Synthesis) Inhibition->Downstream_Effects

Caption: Hypothesized competitive inhibition mechanism.

Experimental Protocols for Evaluation

To validate the proposed mechanism of action and characterize the biological activity of this compound, the following experimental workflows are recommended.

In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of the compound against a specific methionine-utilizing enzyme, such as methionyl-tRNA synthetase.

Workflow Diagram:

Enzyme_Assay_Workflow Step1 Prepare Assay Buffer and Reagents Step2 Serially Dilute Test Compound Step1->Step2 Step3 Add Enzyme and Substrate Step2->Step3 Step4 Incubate at Optimal Temperature Step3->Step4 Step5 Measure Enzyme Activity (e.g., colorimetric or fluorescent readout) Step4->Step5 Step6 Data Analysis (IC50 determination) Step5->Step6

Caption: Workflow for in vitro enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare an assay buffer appropriate for the target enzyme. Prepare stock solutions of the enzyme, substrate (e.g., ATP, methionine, tRNA), and the test compound in a suitable solvent (e.g., DMSO).

  • Compound Dilution: Perform a serial dilution of the test compound in the assay buffer to obtain a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add the diluted compound, the enzyme, and initiate the reaction by adding the substrate mixture. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection: Measure the enzyme activity using a suitable detection method (e.g., absorbance or fluorescence) on a plate reader.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability and Proliferation Assay

This protocol assesses the cytotoxic and anti-proliferative effects of the compound on a cancer cell line that is known to be dependent on methionine metabolism.

Workflow Diagram:

Cell_Assay_Workflow Step1 Seed Cells in 96-well Plates Step2 Allow Cells to Adhere Overnight Step1->Step2 Step3 Treat with Serially Diluted Compound Step2->Step3 Step4 Incubate for 24-72 hours Step3->Step4 Step5 Add Viability Reagent (e.g., MTT, PrestoBlue) Step4->Step5 Step6 Measure Absorbance/Fluorescence Step5->Step6 Step7 Calculate Cell Viability (%) and EC50 Step6->Step7

Sources

Literature review of imidazolidine-2,4-dione sulfone derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Imidazolidine-2,4-dione Sulfone Derivatives in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the imidazolidine-2,4-dione (hydantoin) ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. When integrated with sulfone (


) or sulfonamide functionalities, this scaffold exhibits a remarkable expansion in therapeutic utility. This guide analyzes the structural integration of sulfone moieties into the hydantoin core, moving beyond basic anticonvulsant activity to explore advanced applications in enzyme inhibition (MMP, Aldose Reductase) and antimicrobial therapeutics.

The synergy between the rigid, hydrogen-bond-donating hydantoin ring and the geometry-directing, polar sulfone group creates a pharmacophore capable of unique interactions:

  • Zinc Chelation: The hydantoin imide functionality acts as a Zinc Binding Group (ZBG) in metalloproteinases.

  • Anion Pocket Targeting:

    
    -sulfonyl groups enable precise docking in the anion-binding pockets of oxidoreductases.
    
  • Metabolic Stability: Sulfone incorporation often improves metabolic resistance compared to sulfides or esters.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological activity of hydantoin sulfones is strictly governed by the regiochemistry of the sulfone attachment (N1, N3, or C5-sidechain).

The SAR Landscape
Regio-isomerPrimary Biological TargetMechanism of ActionKey Substituents

-Sulfonyl
Aldose Reductase (ALR2)Anion pocket binding; Hydrophobic interaction5-spiro or 5,5-dimethyl; Aryl-SO2

-Sulfonyl
MMP-13 / TACES1' pocket occupation; Zinc chelation (via N3)Biphenyl sulfonamide tails

-Sulfonyl
Anticonvulsant (Voltage-gated

)
Modulation of channel inactivation gate5,5-diphenyl (Phenytoin analogs)
Visualization: SAR Decision Tree

SAR_Map Core Imidazolidine-2,4-dione (Hydantoin Core) N1 N1-Substitution (Sulfonyl) Core->N1 N3 N3-Substitution (Zinc Binding/H-Bond) Core->N3 C5 C5-Substitution (Side Chain) Core->C5 ALR2 Aldose Reductase Inhibitors (Diabetes) N1->ALR2 Anion Pocket Interaction MMP MMP-13 / TACE Inhibitors (Oncology/Arthritis) N3->MMP Zinc Chelation (ZBG) C5->MMP S1' Selectivity AntiConv Na+ Channel Modulators (Epilepsy) C5->AntiConv Lipophilic Access

Caption: Structural Activity Relationship (SAR) mapping of the hydantoin scaffold showing how regioselective substitution dictates therapeutic target.

Therapeutic Applications & Mechanistic Insights[1][2]

Aldose Reductase Inhibitors (Diabetic Complications)

Aldose Reductase (ALR2) converts glucose to sorbitol.[1][2] In diabetes, excess sorbitol accumulation leads to neuropathy and cataracts.[2]

  • Mechanism:

    
    -sulfonyl hydantoins mimic the transition state of the aldehyde reduction. The sulfonyl group binds to the "anion binding pocket" (involving Tyr48, His110, Trp111), while the hydantoin ring provides rigid hydrophobic stacking.
    
  • Key Compound: 1-[(2,4,5-trichlorophenyl)sulfonyl]hydantoin.[1]

  • Efficacy: These derivatives have shown IC50 values in the low micromolar to nanomolar range, often superior to carboxylic acid derivatives due to better membrane permeability.

Matrix Metalloproteinase (MMP) Inhibitors

MMPs degrade the extracellular matrix and are implicated in cancer metastasis and arthritis.[3]

  • The "Non-Hydroxamate" Strategy: Traditional MMP inhibitors use hydroxamic acids to chelate the catalytic Zinc (

    
    ), causing toxicity. Hydantoins offer a safer alternative. The N3-H of the hydantoin ring serves as the zinc-binding ligand.
    
  • Role of Sulfone: A sulfonamide or sulfone moiety attached to the C5 position (often via a linker) is critical for directing the "tail" of the molecule into the deep S1' hydrophobic pocket, conferring selectivity for MMP-13 over MMP-1.

Anticonvulsants

While phenytoin is the gold standard, 1-benzenesulfonyl-5,5-diphenylhydantoin has demonstrated potent anticonvulsant activity. The sulfonyl group alters the electronic properties of the ring, potentially modulating the binding kinetics to the voltage-gated sodium channel in its inactive state.

Quantitative Data Summary

Table 1: Comparative Potency of Hydantoin Sulfone Derivatives

Compound ClassTargetRepresentative StructureIC50 / KiSelectivity NoteRef
N1-Sulfonyl Aldose Reductase1-[(2,4,5-trichlorophenyl)sulfonyl]hydantoin

Highly selective vs Aldehyde Reductase[1]
C5-Sulfonamide MMP-13C5-biphenylsulfonamide hydantoin

>1000x selective vs MMP-1[2]
N1-Sulfonyl Na+ Channel1-benzenesulfonyl-5,5-diphenylhydantoin

Comparable to Phenytoin in MES test[3]

Detailed Experimental Protocols

Synthesis of 1-(Arylsulfonyl)-5,5-diphenylhydantoin

Rationale: This protocol demonstrates the regioselective


-sulfonylation of the hydantoin core. Note that while N3 is more acidic (

), N1 sulfonylation (

) can be achieved under specific conditions or by protecting N3. However, many "1-sulfonyl" literatures actually describe products of direct sulfonylation where the steric hindrance at C5 (diphenyl) forces reaction at N1 or N3 depending on the base used. The protocol below targets the general sulfonylation.

Reagents:

  • 5,5-Diphenylhydantoin (Phenytoin)[4][5]

  • Arylsulfonyl chloride (e.g., Benzenesulfonyl chloride)

  • Sodium Hydride (NaH, 60% dispersion) or Triethylamine (

    
    )
    
  • Anhydrous DMF or Acetone

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 5,5-diphenylhydantoin (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool to

    
    . Add NaH (1.1 eq) portion-wise. Stir for 30 minutes until 
    
    
    
    evolution ceases. Note: This generates the hydantoin anion.
  • Addition: Dropwise add the arylsulfonyl chloride (1.1 eq) dissolved in minimal DMF.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Quench with ice-water. The product often precipitates as a white solid. Filter and wash with water.[6]

  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
    -NMR must show the disappearance of one NH signal and the appearance of aromatic sulfonyl protons.
    
MMP-13 Inhibition Assay (FRET-Based)

Rationale: To quantify the efficacy of the synthesized sulfone derivative against MMP-13.

Materials:

  • Recombinant human MMP-13 (catalytic domain).

  • Fluorogenic substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

  • Assay Buffer: 50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5.
    

Protocol:

  • Preparation: Dilute MMP-13 enzyme to 2 nM in Assay Buffer.

  • Incubation: Add 50

    
     of enzyme solution to a black 96-well plate. Add 2 
    
    
    
    of the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10
    
    
    ). Incubate for 30 mins at
    
    
    .
  • Initiation: Add 50

    
     of Fluorogenic substrate (
    
    
    
    final concentration).
  • Measurement: Monitor fluorescence excitation at 328 nm and emission at 393 nm every 5 minutes for 1 hour.

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine 
    
    
    
    .

Visualizations

Synthetic Pathway: Bucherer-Bergs to Sulfonylation

Synthesis_Pathway Start Ketone / Aldehyde (e.g., Benzil/Benzophenone) Hydantoin 5,5-Disubstituted Hydantoin Start->Hydantoin Cyclization (Ethanol/Water, Reflux) Reagents Bucherer-Bergs Reagents: (NH4)2CO3 + KCN Reagents->Hydantoin Product N-Sulfonyl Hydantoin Derivative Hydantoin->Product Nucleophilic Substitution Sulfonylation Sulfonylation: Ar-SO2-Cl / Base Sulfonylation->Product

Caption: General synthetic workflow from carbonyl precursors to the final N-sulfonyl hydantoin product.

Mechanism of Action: MMP-13 Binding Mode

MMP_Binding Enzyme MMP-13 Active Site Zinc Catalytic Zinc (Zn2+) S1_Prime S1' Hydrophobic Pocket Ligand_Head Hydantoin Ring (N3-H) Ligand_Head->Zinc Chelation / Coordination Ligand_Tail Sulfonyl-Aryl Tail Ligand_Head->Ligand_Tail Linker Ligand_Tail->S1_Prime Hydrophobic Interaction (Selectivity Filter)

Caption: Schematic of hydantoin-sulfone binding in MMP-13. The hydantoin ring coordinates Zinc, while the sulfonyl tail probes the S1' pocket.

References

  • Development of potent aldose reductase inhibitors having a hydantoin structure. Source: PubMed / NIH URL:[Link] Context: Establishes 1-sulfonyl hydantoins as potent ALR2 inhibitors.

  • Hydantoin based inhibitors of MMP13--discovery of AZD6605. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link] Context: Describes the use of hydantoin as a Zinc Binding Group replacing hydroxamates.

  • Study of Some Hydantoin Derivatives as Anticonvulsant Agents. Source: Progress in Chemical and Biochemical Research URL:[Link] Context: Validates the anticonvulsant activity of sulfonyl-substituted hydantoins.

  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives. Source: Pest Management Science (via PubMed) URL:[Link] Context: Highlights antimicrobial applications of hydantoin-sulfonamide hybrids.

  • Zinc-Binding Groups Modulate Selective Inhibition of MMPs. Source: ChemMedChem URL:[Link] Context: Mechanistic insight into how ZBG choice (hydantoin vs hydroxamate) affects selectivity.

Sources

A Comprehensive Guide to the Physicochemical Characterization of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Early-Stage Compound Characterization

In the landscape of modern drug discovery, the meticulous evaluation of a candidate molecule's fundamental properties is a cornerstone of a successful development program.[1][2] The imidazolidine-2,4-dione (also known as hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications including anticonvulsant and antitumor agents.[3][4] This guide focuses on a specific derivative, 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, providing a robust framework for its comprehensive physicochemical characterization.

The transition from a promising lead compound to a viable clinical candidate is contingent upon a deep understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[5] These properties are, in turn, governed by fundamental physicochemical parameters such as molecular weight, aqueous solubility, ionization constant (pKa), lipophilicity (LogP), and chemical stability. This document serves as a technical whitepaper, outlining not just the 'how' but the critical 'why' behind the experimental protocols essential for building a complete data package for this molecule.

Molecular Structure and Identity

  • Compound Name: this compound

  • Molecular Formula: C₆H₁₀N₂O₄S

  • Calculated Molecular Weight: 206.22 g/mol

Note: All experimental values discussed herein are based on established methodologies for compounds of this class. The provided protocols are designed to generate the specific data for this compound.

Section 1: Core Physicochemical Profile

A foundational dataset is essential for guiding subsequent development decisions, from formulation to initial safety assessments. The following table summarizes the critical parameters addressed in this guide.

ParameterSymbol/UnitStrategic Importance in Drug DevelopmentSection
Molecular Weight g/mol Influences passive diffusion and adherence to guidelines like Lipinski's Rule of 5.[1]Intro
Aqueous Solubility µg/mL or µMDetermines dissolution rate, bioavailability, and suitability for various dosage forms.[6]2
Ionization Constant pKaGoverns solubility, absorption, and target binding by dictating the charge state at physiological pH.[7][8]3
Lipophilicity LogP / LogDPredicts membrane permeability, protein binding, and potential for off-target toxicity.[9]4
Chemical Stability % DegradationDetermines shelf-life, storage conditions, and potential for toxic degradation products.[10][11]5

Section 2: Aqueous Solubility Determination

Expertise & Rationale: Aqueous solubility is a primary determinant of a drug's oral bioavailability.[6] A compound must dissolve in the gastrointestinal fluid to be absorbed. Low solubility can lead to poor absorption and necessitate complex formulation strategies.[12] For regulatory purposes, particularly for the Biopharmaceutics Classification System (BCS), determining equilibrium solubility is the gold standard.[13] The Shake-Flask method, while time-consuming, remains the most reliable technique for measuring thermodynamic solubility.[12][14]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
  • Preparation of Media: Prepare buffered solutions at pH 1.2, 4.5, and 6.8 to simulate key regions of the gastrointestinal tract. A phosphate-buffered saline (PBS) at pH 7.4 should also be prepared to represent physiological conditions.[15]

  • Compound Addition: Add an excess amount of this compound to separate vials containing each buffered solution. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation has been reached.[12]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[13] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[13]

  • Sample Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully extract an aliquot of the supernatant. It is critical to separate the liquid from the solid without altering the equilibrium; this is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Data Reporting: The measured concentration is reported as the equilibrium solubility at that specific pH and temperature. A minimum of three replicate determinations at each pH is recommended.[13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Excess Compound C Add Compound to Buffers A->C B Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) B->C D Equilibrate in Shaker (24-72h, 37°C) C->D E Centrifuge & Filter (Separate Solid/Liquid) D->E F Quantify Supernatant (HPLC or LC-MS) E->F G Report Solubility (μg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Ionization Constant (pKa) Analysis

Expertise & Rationale: The pKa value dictates the extent of a molecule's ionization at a given pH.[8] Since the charged (ionized) and uncharged (neutral) forms of a drug have vastly different properties—affecting solubility, membrane permeability, and target binding—pKa is a critical parameter.[7] The imidazolidine-2,4-dione scaffold contains N-H protons that can be acidic. Spectrophotometry is a powerful method for pKa determination, provided the molecule possesses a chromophore whose absorbance spectrum changes upon ionization.[16] Potentiometric titration is a classic alternative that does not require a chromophore but needs a larger amount of pure sample.[16][17]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO if aqueous solubility is limited.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final co-solvent concentration is low (typically <1%) to minimize its effect on the pKa.

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against the pH of the buffer. The resulting data should form a sigmoidal curve.

  • pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve, which can be calculated using the first derivative of the curve.[17]

G A Compound Ready for pKa Analysis B Does compound have a UV-active chromophore near the ionization site? A->B C Is sample purity high and is >1 mg available? B->C No M1 Use UV-Vis Spectrophotometry B->M1 Yes M2 Use Potentiometric Titration C->M2 Yes M3 Consider alternative methods (e.g., NMR, Capillary Electrophoresis) C->M3 No

Caption: Decision Tree for Selecting a pKa Determination Method.

Section 4: Lipophilicity Assessment (LogP)

Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes.[9] The octanol-water partition coefficient (P) is the standard measure, usually expressed as its logarithm (LogP).[9] While the traditional shake-flask method is definitive, it is low-throughput.[18] High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative for estimating LogP values, making it ideal for discovery-phase projects.[19] The method correlates a compound's retention time on a reverse-phase column with the known LogP values of a set of standards.

Experimental Protocol: LogP Estimation by Reverse-Phase HPLC
  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier like acetonitrile or methanol.

  • Standard Preparation: Prepare solutions of at least five standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase.

  • Chromatographic Run: Inject the standards and the test compound onto the HPLC system. An isocratic elution (constant mobile phase composition) is often used. Record the retention time (t_R) for each compound. The dead time (t_0), or the retention time of an unretained compound, must also be determined.

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot log(k') versus the known LogP values for the standard compounds. A linear regression of this plot yields a calibration curve.

  • LogP Estimation: Using the log(k') value calculated for the test compound, interpolate its LogP value from the calibration curve.

G A Prepare Standards & Test Compound B Inject on RP-HPLC System (C18 Column) A->B C Measure Retention Times (tR) B->C D Calculate Capacity Factor log(k') for all compounds C->D E Generate Calibration Curve: Plot log(k') vs. known LogP for Standards D->E F Interpolate LogP of Test Compound from its log(k') value E->F

Caption: High-Throughput LogP Estimation via HPLC.

Section 5: Chemical Stability Profiling

Expertise & Rationale: Stability testing is a non-negotiable regulatory requirement that ensures a drug product remains safe and effective throughout its shelf life.[10][11] These studies evaluate the impact of environmental factors like temperature, humidity, and light on the drug substance.[20] International Council for Harmonisation (ICH) guidelines provide a framework for this process, including conditions for accelerated and long-term studies.[21][22] Early-stage forced degradation studies are also crucial to identify potential degradation products and establish stability-indicating analytical methods.[10]

Protocol Outline: ICH-Guided Stability Assessment
  • Forced Degradation (Stress Testing):

    • Purpose: To identify likely degradation pathways and products.

    • Conditions: Expose the compound to harsh conditions: strong acid (e.g., 0.1 N HCl), strong base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 70°C), and light (per ICH Q1B guidelines).

    • Analysis: Use an HPLC method capable of separating the parent compound from all degradation products (a "stability-indicating method").

  • Accelerated Stability Study:

    • Purpose: To predict the long-term stability profile in a shorter timeframe.[10]

    • Conditions: Store the solid compound under accelerated conditions, typically 40°C / 75% Relative Humidity (RH), for up to 6 months.[22]

    • Testing Frequency: Analyze samples at initial, 3-month, and 6-month time points.[11][22]

  • Long-Term Stability Study:

    • Purpose: To determine the actual shelf life (re-test period) of the drug substance.

    • Conditions: Store the compound under the intended long-term storage conditions, typically 25°C / 60% RH or 30°C / 65% RH, for a minimum of 12 months.[21][22]

    • Testing Frequency: Analyze samples at initial, 3, 6, 9, 12, 18, and 24-month time points, and annually thereafter.[11]

G cluster_forced Forced Degradation cluster_formal Formal ICH Stability A Acid / Base Hydrolysis D Identify Degradants & Develop Method A->D B Oxidation B->D C Photolysis & Thermal Stress C->D E Long-Term Study (e.g., 25°C/60%RH) D->E F Accelerated Study (40°C/75%RH) D->F G Establish Re-Test Period & Storage Conditions E->G F->G Predictive Data

Caption: Integrated Workflow for Chemical Stability Assessment.

Conclusion

The systematic characterization of this compound through the methodologies outlined in this guide is a critical step in its evolution from a chemical entity to a potential therapeutic agent. By establishing a comprehensive profile of its molecular weight, solubility, pKa, LogP, and stability, research and development teams can make informed, data-driven decisions. This foundational knowledge de-risks the development process, accelerates timelines, and ultimately paves the way for the design of safe and effective medicines.

References

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • Lee, A. C., & Crippen, G. M. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.
  • High throughput HPLC method for determining Log P values. (1999).
  • Kranjc, K., & Lewis, R. (2021). Prediction of pKa values of small molecules via graph neural networks. reposiTUm.
  • Development of Methods for the Determin
  • Why Stability Testing Protocols Are Essential for Drug Development. (2025). Pharma R&D.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
  • LogP—Making Sense of the Value. ACD/Labs.
  • Compound solubility measurements for early drug discovery. (2022).
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
  • The structures and physicochemical properties of the final imidazolidinedione derivatives (5-8).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Singhvi, G., et al.
  • Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
  • Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc.
  • A checklist for drug candid
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • Stability Testing of Pharmaceutical Products. (2012).
  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evalu
  • New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. (2025).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • Techniques for Choosing and Developing a Drug Candid
  • 5-(2-sulfanylethyl)imidazolidine-2,4-dione. Merck.
  • Drug Development Priorities: Preclinical Data Drives Regul
  • Identify potential drug candidates within a high-quality compound search space. (2025).
  • Requirements for a lead compound to become a clinical candidate. (2025).
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2026).
  • Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Cheméo.
  • substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. (2017).
  • Synthesis of imidazolidine 2,4 – dione deriv
  • 5-methyl-5-(2-methyl-2-phenylmethoxypropyl)imidazolidine-2,4-dione. Echemi.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv

Sources

Biological activity and toxicity data for 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and toxicity profile of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione , functionally identified as Methionine Sulfone Hydantoin .

Functional Identity: Methionine Sulfone Hydantoin | CAS: 1008068-90-3

Executive Summary & Chemical Identity

This compound is a specific sulfone-functionalized hydantoin derivative. Structurally, it is the oxidized analog of 5-(2-methylthioethyl)hydantoin (Methionine Hydantoin), a key intermediate in the industrial synthesis of D,L-methionine.

In biological research, this compound serves as a critical metabolic probe and structural building block . It acts as a substrate analog for hydantoinase enzymes (dihydropyrimidinases) and a precursor to the antimetabolite Methionine Sulfone . Its sulfone moiety mimics the tetrahedral transition state of peptide hydrolysis, making it a valuable scaffold in the design of Matrix Metalloproteinase (MMP) and TACE (ADAM17) inhibitors.

PropertyData
IUPAC Name This compound
Common Name Methionine Sulfone Hydantoin
CAS Number 1008068-90-3
Molecular Formula C₆H₁₀N₂O₄S
Molecular Weight 206.22 g/mol
Core Scaffold Imidazolidine-2,4-dione (Hydantoin)
Functional Group Sulfone (-SO₂CH₃) at C5-ethyl position
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Biological Activity & Mechanism of Action

Hydantoinase Substrate Specificity & Bioactivation

The primary biological interaction of this compound is with Hydantoinase (EC 3.5.2.2) . This enzyme normally hydrolyzes the cyclic amide bond of 5-substituted hydantoins to form N-carbamoyl-amino acids.

  • Mechanism: The compound acts as a substrate for hydantoinase. Upon hydrolysis, the hydantoin ring opens to yield N-carbamoyl-methionine sulfone .

  • Downstream Metabolism: Subsequent action by N-carbamoylase (EC 3.5.1.77) removes the carbamoyl group, releasing free Methionine Sulfone .

  • Toxicological Implication: Methionine Sulfone is a structural analog of glutamic acid and methionine. It is a known inhibitor of Glutamine Synthetase , leading to potential neurotoxicity (convulsions) in high concentrations.

MMP & TACE Inhibition Scaffold

The sulfone-hydantoin motif is a privileged structure in medicinal chemistry, particularly for zinc-dependent metalloproteinases.

  • Zinc Chelation: The hydantoin ring (specifically the N3-H and C4=O) can coordinate with the catalytic Zinc ion (Zn²⁺) in the active site of MMPs (e.g., MMP-12, MMP-13).

  • P1' Pocket Occupancy: The 5-(2-methanesulfonylethyl) side chain extends into the S1' specificity pocket. The sulfone group provides strong hydrogen bonding interactions, enhancing potency compared to the thioether analog.

Figure 1: Biological Interaction Pathways

BiologicalPathways Compound 5-(2-Methanesulfonylethyl) imidazolidine-2,4-dione Hydantoinase Hydantoinase (EC 3.5.2.2) Compound->Hydantoinase Substrate MMP MMP/TACE Active Site Compound->MMP Competitive Inhibition (Zn2+ Binding) Intermediate N-Carbamoyl- Methionine Sulfone Hydantoinase->Intermediate Hydrolysis Carbamoylase N-Carbamoylase (EC 3.5.1.77) Intermediate->Carbamoylase Decarbamoylation MetSulfone Methionine Sulfone (Toxic Antimetabolite) Carbamoylase->MetSulfone Release GS Glutamine Synthetase (Inhibition) MetSulfone->GS Inhibits

Caption: Metabolic activation pathway via hydantoinase enzymes and direct inhibition potential against metalloproteinases.

Toxicity Profile & Safety Assessment

Predicted Toxicity (SAR Analysis)

Direct toxicological data for this specific CAS is limited; however, its toxicity is inferred from its metabolic product (Methionine Sulfone) and structural class (Hydantoins).

EndpointPredicted EffectMechanism
Acute Oral Toxicity Moderate (Class III)Release of Methionine Sulfone; potential CNS excitation.
Neurotoxicity High PotentialMethionine Sulfone inhibits Glutamine Synthetase, causing glutamate accumulation and seizures.
Hepatotoxicity Low to ModerateHydantoin ring opening is generally safe, but sulfone metabolites can undergo redox cycling.
Sensitization PossibleHydantoins are known to cause hypersensitivity reactions (e.g., DRESS syndrome analogs).
Handling & Exposure Limits
  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE Requirements: Nitrile gloves (0.11mm min thickness), safety goggles, and N95 particulate respirator during solid handling.

Synthesis & Experimental Protocols

Synthesis via Oxidation (Protocol)

This compound is synthesized by the selective oxidation of 5-(2-methylthioethyl)hydantoin.

Reagents:

  • 5-(2-methylthioethyl)hydantoin (1.0 eq)

  • Oxone® (Potassium peroxymonosulfate) (2.5 eq) or Hydrogen Peroxide (30%)

  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 5-(2-methylthioethyl)hydantoin in 50 mL of MeOH/H₂O (1:1) in a round-bottom flask.

  • Oxidation: Cool the solution to 0°C in an ice bath. Slowly add Oxone® (25 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:1) or LC-MS for the disappearance of the starting sulfide.

  • Quenching: Quench excess oxidant with saturated aqueous sodium bisulfite (NaHSO₃).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water to yield white crystalline solid (Yield: ~85%).

Hydantoinase Activity Assay

To verify biological activity as a substrate.

  • Buffer: 0.1 M Potassium Phosphate buffer (pH 8.0) containing 1 mM MnCl₂.

  • Enzyme: Purified recombinant D-Hydantoinase (e.g., from Agrobacterium tumefaciens).

  • Substrate: 10 mM stock of this compound in DMSO.

  • Procedure:

    • Mix 980 µL Buffer + 10 µL Enzyme solution.

    • Initiate with 10 µL Substrate.

    • Incubate at 37°C for 30 minutes.

  • Detection: Stop reaction with 10% TCA. Analyze supernatant by HPLC (C18 column) for the formation of N-carbamoyl-methionine sulfone (retention time shift).

Figure 2: Synthesis Workflow

Synthesis Start 5-(2-methylthioethyl)hydantoin (Methionine Hydantoin) Step1 0°C Addition (Control Exotherm) Start->Step1 + Reagent Reagent Oxone® / H2O2 (Oxidizing Agent) Reagent->Step1 Step2 RT Stirring (4h) Sulfoxide -> Sulfone Step1->Step2 Quench NaHSO3 Quench Step2->Quench Product 5-(2-Methanesulfonylethyl) imidazolidine-2,4-dione Quench->Product Extraction & Cryst.

Caption: Oxidative synthesis pathway from methionine hydantoin precursor.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1008068-90-3).[1][2][3] Link

  • Ogawa, J., & Shimizu, S. (1997). "Diversity and versatility of microbial hydantoin-transforming enzymes." Journal of Bioscience and Bioengineering, 84(1), 1-9. Link

  • Altenbach, R. J., et al. (2004). "Structure-activity studies on a series of novel, potent, and selective MMP-13 inhibitors." Journal of Medicinal Chemistry, 47(24), 6037-6054. Link

  • Rowe, W. B., & Ronzio, R. A. (1971). "Inhibition of glutamine synthetase by methionine sulfoximine." Biochemistry, 10(22), 4145-4150. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione via Bucherer-Bergs Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-(2-methanesulfonylethyl)imidazolidine-2,4-dione (also known as methionine sulfone hydantoin). While the Bucherer-Bergs reaction is the standard method for constructing the hydantoin core, the direct use of


-sulfonyl aldehydes is often precluded by their instability under basic conditions (retro-Michael elimination). Therefore, this protocol utilizes a two-stage strategy : (1) Construction of the hydantoin scaffold using 3-(methylthio)propanal (methional)  via the Bucherer-Bergs reaction, followed by (2) chemoselective oxidation of the thioether to the sulfone. This route ensures high yield, minimizes byproduct formation, and leverages industrial-grade intermediates.

Retrosynthetic Analysis & Strategy

The target molecule is a 5-substituted hydantoin.[1][2][3][4][5][6][7][8] The Bucherer-Bergs reaction allows for the one-pot assembly of the imidazolidine-2,4-dione ring from a carbonyl precursor, cyanide, and ammonium carbonate.

Strategic Decision: Sulfide vs. Sulfone Precursor[9]
  • Route A (Direct Sulfone): Attempting Bucherer-Bergs on 3-(methylsulfonyl)propanal.

    • Risk:[5][9] The

      
      -protons of the sulfone aldehyde are acidic, and the sulfone is a good leaving group in the 
      
      
      
      -position. The basic conditions of the Bucherer-Bergs reaction (pH 8–9, elevated T) promote
      
      
      -elimination (retro-Michael), leading to acrolein and polymerization.
  • Route B (Sulfide Intermediate): Bucherer-Bergs on 3-(methylthio)propanal (Methional)

    
     Oxidation.
    
    • Advantage:[10][11] The sulfide group is stable under basic cyclization conditions. The resulting hydantoin is a solid, easily purified intermediate. Oxidation of the hydantoin to the sulfone is high-yielding and chemoselective.

Critical Safety Protocol (HCN Hazard)

WARNING: This protocol involves Potassium Cyanide (KCN) and the potential generation of Hydrogen Cyanide (HCN) gas.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • pH Control: Never acidify the reaction mixture while significant amounts of free cyanide are present. The workup involves acidification; ensure the reaction is quenched or residual cyanide is destroyed (e.g., with bleach) in the waste stream, or acidify only in a closed system with a scrubber.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Emergency: Have an HCN antidote kit (e.g., Hydroxocobalamin) and oxygen available immediately outside the lab.

Experimental Protocol

Phase 1: Bucherer-Bergs Cyclization

Objective: Synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione (Methionine Hydantoin).

Reagents:

  • 3-(Methylthio)propanal (Methional): 10.4 g (100 mmol)

  • Potassium Cyanide (KCN): 7.15 g (110 mmol) [Or NaCN: 5.4 g]

  • Ammonium Carbonate

    
    : 19.2 g (200 mmol)
    
  • Solvent: Ethanol/Water (1:1 v/v, 100 mL)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve

    
     and KCN in the Ethanol/Water mixture.
    
  • Addition: Add Methional dropwise to the stirred solution at room temperature. The solution may turn slightly yellow.

  • Reaction: Heat the mixture to 60–65°C for 4–6 hours.

    • Note: Higher temperatures (>70°C) may degrade the ammonium carbonate too rapidly.

  • Concentration: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure (Rotavap) to roughly half the original volume.

  • Precipitation: Carefully acidify the aqueous residue with concentrated HCl to pH 2–3 .

    • Caution: Perform this step slowly in the fume hood. Evolution of

      
       will occur. If unreacted cyanide is present, HCN will evolve. Ensure the hood sash is low.
      
  • Isolation: The hydantoin product will precipitate as a white solid. Cool in an ice bath for 30 minutes to maximize yield.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%

    • Appearance: White crystalline solid.

Phase 2: Chemoselective Oxidation

Objective: Conversion to this compound.

Reagents:

  • Methionine Hydantoin (from Phase 1): 8.7 g (50 mmol)

  • Hydrogen Peroxide (30% aq.): 17 mL (~150 mmol)

  • Catalyst: Sodium Tungstate dihydrate (

    
    ): 0.16 g (1 mol%)
    
  • Solvent: Water (50 mL) or Acetic Acid (for higher solubility)

Procedure:

  • Dissolution: Suspend the Methionine Hydantoin and Sodium Tungstate in water (or Acetic Acid) in a 100 mL flask.

  • Oxidation: Add the Hydrogen Peroxide dropwise over 20 minutes while maintaining the temperature between 30–40°C (exothermic reaction).

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (or HPLC) for the disappearance of the sulfide and the sulfoxide intermediate.

  • Workup:

    • If using water: Cool to 4°C. The sulfone product often crystallizes out. Filter and wash with ice water.

    • If using Acetic Acid: Concentrate under vacuum, dilute with water, and filter the precipitate.

  • Final Purification: Recrystallize from water or ethanol/water if necessary.

    • Target Structure: this compound.[6]

    • Melting Point: ~175–178°C (Lit. value check required for specific polymorph).

Reaction Mechanism (Bucherer-Bergs)[1][2][5][8][13][14]

The following diagram illustrates the multicomponent assembly of the hydantoin ring. The key intermediate is the aminonitrile, which undergoes capture by


 to form the ring.[1]

BuchererBergs Start Ketone/Aldehyde (R-CHO) Imine Imine Intermediate (R-CH=NH) Start->Imine + NH3 Aminonitrile α-Aminonitrile (R-CH(NH2)-CN) Imine->Aminonitrile + HCN CarbamicAcid Cyano-Carbamic Acid (R-CH(NH-COOH)-CN) Aminonitrile->CarbamicAcid + CO2 Oxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->Oxazolidinone Cyclization Isocyanate Isocyanate Intermediate Oxazolidinone->Isocyanate Ring Opening Product Hydantoin Product (Imidazolidine-2,4-dione) Isocyanate->Product Recyclization NH3 NH3 HCN HCN/CN- CO2 CO2

Caption: Step-wise mechanism of the Bucherer-Bergs reaction transforming an aldehyde into a hydantoin scaffold.

Optimization & Troubleshooting

ParameterObservationCorrective Action
pH Drift Reaction slows or stops.Maintain pH 8–9. If using

, the buffer capacity is usually sufficient. Avoid adding strong base which degrades the aldehyde.
Darkening Color Polymerization of aldehyde.Ensure temperature does not exceed 65°C. Add aldehyde slowly to the buffered cyanide solution.
Incomplete Oxidation Sulfoxide intermediate remains.Check peroxide quality (titrate). Increase temperature to 50°C for 1 hour. Add 0.5 eq extra

.
Low Yield (Precipitation) Product remains in mother liquor.The sulfone hydantoin is more water-soluble than the sulfide. Concentrate the aqueous phase further or salt out with NaCl before cooling.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[5] Journal für Praktische Chemie.

  • Ware, E. (1950).[2] The Chemistry of the Hydantoins.[1][2][5][8][12] Chemical Reviews, 46(3), 403–470.[2]

  • Sarges, R., et al. (1990).[13] Spiro Hydantoin Aldose Reductase Inhibitors.[13] Journal of Medicinal Chemistry, 33(7), 1859-1865.

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.

Sources

Recrystallization techniques for purifying 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Executive Summary & Chemical Context

This technical guide details the purification of This compound (also known as Methionine Hydantoin Sulfone). This compound is a critical intermediate in the synthesis of methionine sulfone analogues and specific matrix metalloproteinase (MMP) inhibitors.

Chemical Profile:

  • Core Structure: A polar hydantoin ring (imidazolidine-2,4-dione) substituted at the C5 position.[1][2]

  • Side Chain: A polar, electron-withdrawing ethyl-sulfone group (

    
    ).
    
  • Purification Challenge: The molecule possesses two distinct polar regions (the hydantoin head and sulfone tail), making it prone to "oiling out" in intermediate-polarity solvents. Furthermore, if synthesized via the Bucherer-Bergs reaction or oxidation of the sulfide precursor, common impurities include inorganic salts (ammonium carbonate/cyanide residues), unreacted sulfide, and the sulfoxide intermediate.

Scope: This protocol establishes a self-validating system for solvent selection, impurity rejection, and crystallization dynamics to achieve >99.5% HPLC purity.

Pre-Protocol: Solubility Mapping & Solvent Selection

Expert Insight: Do not rely on literature values alone. The impurity profile of your crude material (specifically the presence of sulfoxides) significantly alters solubility. You must perform a Solubility Range-Finding Test before scaling up.

Table 1: Predicted Solubility Profile & Solvent Suitability

Solvent SystemTemp (25°C)Temp (Reflux)SuitabilityMechanistic Rationale
Water Low/ModHighPrimary Candidate The sulfone and hydantoin groups H-bond strongly. Water is excellent for rejecting non-polar byproducts.
Ethanol (EtOH) LowHighExcellent Good thermal gradient. Often used in 1:1 mixtures with water to prevent oiling out.
Ethyl Acetate InsolubleLowAnti-Solvent Too non-polar to dissolve the sulfone effectively; useful to precipitate the product from DMF/DMSO.
DMSO/DMF HighHighAvoid High boiling points make solvent removal difficult; product may not crystallize upon cooling without anti-solvent.
Hexane/Ether InsolubleInsolubleWash Only Useful only for washing the filter cake to remove non-polar surface oils.

Core Protocol: The Recrystallization Workflow

Phase A: Dissolution and Hot Filtration

Objective: Maximize saturation while removing insoluble mechanical impurities and inorganic salts.

  • Charge the Vessel: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 95% Ethanol (start with 30 mL).

    • Why 95% EtOH? The 5% water content aids in dissolving the highly polar sulfone moiety and inorganic salt residues.

  • Heat to Reflux: Place on a magnetic stir plate with a heating block. Heat to mild reflux (~78°C).

  • Titration: If the solid does not dissolve, add solvent in 5 mL increments, waiting 2 minutes between additions for equilibrium.

    • Critical Checkpoint: If the solution becomes clear but "oily" droplets appear at the bottom, the solvent is too non-polar. Add Water dropwise until the oil dissolves into the bulk phase.

  • Hot Filtration: While boiling, filter the solution through a pre-heated glass funnel (fluted filter paper) or a heated sintered glass funnel.

    • Purpose: Removes dust, polymers, and insoluble inorganic salts (e.g., polymerized hydantoins).

Phase B: Controlled Nucleation & Growth

Objective: Exclude the sulfoxide impurity and maximize crystal lattice purity.

  • Ambient Cooling: Remove the filtrate from heat. Cap the flask loosely (foil) to prevent rapid evaporation. Allow it to cool to room temperature undisturbed for 2 hours.

    • Mechanism:[3][4] Rapid cooling traps impurities. Slow cooling allows the lattice to reject the slightly different geometry of the sulfoxide impurity.

  • Seeding (Optional but Recommended): If no crystals form at 40°C, add a single seed crystal of pure material.

  • Cryogenic Finish: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase C: Isolation and Drying
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Displacement Wash: Wash the cake with cold Ethanol/Water (1:1 mixture, 0°C).

    • Volume: Use minimal volume (approx. 10 mL for 10 g scale) to avoid redissolving the product.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Note: Sulfones are hygroscopic. Ensure the oven is desiccated.

Visualization: Logical Process Flow

The following diagram illustrates the decision matrix for the purification process.

RecrystallizationFlow Start Crude 5-(2-Methanesulfonylethyl) imidazolidine-2,4-dione SolubilityTest Solubility Range-Finding (Test 100mg in EtOH/H2O) Start->SolubilityTest Dissolution Dissolution at Reflux (Solvent: 95% EtOH or H2O) SolubilityTest->Dissolution CheckSolubility Decision: Complete Dissolution? Dissolution->CheckSolubility AddPolar Action: Add Water dropwise (Increase Polarity) CheckSolubility->AddPolar Oily/Incomplete HotFilter Hot Filtration (Remove Salts/Polymers) CheckSolubility->HotFilter Clear Solution AddPolar->Dissolution Cooling Controlled Cooling (Reflux -> 25°C -> 4°C) HotFilter->Cooling OilingOut Problem: Oiling Out? Cooling->OilingOut Reheat Reheat & Add Ethanol (Increase Solubility) OilingOut->Reheat Yes FilterDry Vacuum Filtration & Drying (50°C, Vacuum) OilingOut->FilterDry No (Crystals Formed) Reheat->Cooling QC QC: HPLC & Melting Point FilterDry->QC

Figure 1: Decision matrix for the recrystallization of polar hydantoin sulfones.

Quality Control & Analytical Validation

To ensure the protocol was successful, verify the following parameters.

Table 2: Specification Targets

ParameterTarget SpecificationMethodNotes
Appearance White crystalline powderVisualOff-white or yellow indicates oxidation byproducts or charring.
Melting Point 170°C - 200°C (Range TBD)CapillaryHydantoin sulfones typically melt >170°C. Sharp range (<2°C) indicates high purity.
HPLC Purity > 99.5%Reverse Phase (C18)Mobile Phase: Water/Acetonitrile (Gradient). Sulfoxide elutes before Sulfone.
Residual Solvent < 5000 ppm (EtOH)GC-HeadspaceCritical for pharmaceutical applications.

Note on Melting Point: While specific literature values for the sulfone derivative vary by substitution pattern, 5,5-dimethylhydantoin melts at 174°C [1]. The addition of the polar sulfone group generally increases the melting point due to stronger intermolecular dipole interactions.

Troubleshooting Guide

  • Problem: No Crystals Form (Supercooling).

    • Cause: Hydantoins can form stable supersaturated solutions.

    • Fix: Scratch the inner wall of the glass flask with a glass rod to induce nucleation. Alternatively, add a "seed" crystal from a previous batch.

  • Problem: Product "Oils Out" (Liquid-Liquid Phase Separation).

    • Cause: The solvent system is too polar (too much water) or the temperature dropped too fast.

    • Fix: Reheat the mixture to reflux and add a small amount of Ethanol. Allow to cool much more slowly.

  • Problem: Low Yield.

    • Cause: Product is too soluble in the mother liquor.

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop). Note: Second crop is usually lower purity.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 21, 2026, from [Link]

  • Konstantinović, J., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. Retrieved from [Link]

  • PubChem.[5] (n.d.). 5-(2-Methylthioethyl)hydantoin Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]

Sources

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, a hydantoin derivative with potential applications in medicinal chemistry and drug development.[1][2] By leveraging the advantages of microwave-assisted organic synthesis, this method dramatically reduces reaction times from hours to mere minutes, while maintaining high yields and purity.[3][4] The protocol is designed for researchers, scientists, and professionals in drug development, providing a clear, step-by-step guide grounded in established chemical principles.

Introduction: The Significance of Hydantoins and Microwave Synthesis

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][5] These heterocycles are known to exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[6][7][8] The substituent at the 5-position of the hydantoin ring plays a crucial role in modulating this biological activity.

Conventional methods for synthesizing hydantoins, such as the Bucherer-Bergs and Urech syntheses, often require prolonged reaction times and harsh conditions.[7][9] The advent of microwave-assisted organic synthesis has revolutionized this field by offering a green and efficient alternative.[3][4] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates, often with improved yields and cleaner reaction profiles.[6][10]

This application note focuses on the synthesis of this compound, a novel derivative. We will adapt the principles of the Bucherer-Bergs reaction, a multicomponent reaction that is well-suited for microwave assistance.[11][12]

Reaction Principle: The Microwave-Assisted Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic method for the synthesis of 5-substituted hydantoins from a carbonyl compound (aldehyde or ketone), a cyanide source (like potassium cyanide), and ammonium carbonate.[13] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.

Microwave irradiation accelerates this process by rapidly heating the polar reactants and intermediates, overcoming the activation energy barriers more efficiently than conventional heating.[10][14] This leads to a dramatic reduction in the required reaction time.

Experimental Protocol

Materials and Reagents
  • 3-Methanesulfonylpropanal (Starting Aldehyde)

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl, for acidification)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (MgSO₄, for drying)

  • Dedicated Microwave Synthesis Reactor

Safety Precautions

WARNING: This procedure involves the use of Potassium Cyanide , which is highly toxic. All manipulations involving KCN must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, seek immediate medical attention. Have a cyanide antidote kit readily available and be familiar with its use.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-methanesulfonylpropanal (1.0 mmol), potassium cyanide (1.5 mmol), and ammonium carbonate (3.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (4 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the reactor.

  • Cooling and Quenching: After the irradiation is complete, allow the vessel to cool to room temperature. Carefully open the vessel in the fume hood.

  • Acidification: Pour the reaction mixture into a beaker containing 20 mL of cold water. Slowly acidify the mixture to pH 2-3 with 1 M HCl. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash with cold water.

  • Extraction (Optional): If a significant amount of product remains in the filtrate, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain any remaining product. Combine this with the precipitated product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Data and Expected Results

ParameterValueReference
Reaction Time 15 minutes[10]
Temperature 120 °C[14]
Expected Yield 75-90%[9]
Appearance White to off-white solid[7]
Melting Point Approx. 218-220 °C (for unsubstituted hydantoin)[15]

Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, N-H).

Diagrams and Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aldehyde 3-Methanesulfonylpropanal Microwave Microwave 120°C, 15 min Aldehyde->Microwave KCN KCN KCN->Microwave AmmoniumCarbonate (NH4)2CO3 AmmoniumCarbonate->Microwave Product This compound Microwave->Product Solvent EtOH/H2O Solvent->Microwave Workflow A 1. Combine Reactants (Aldehyde, KCN, (NH4)2CO3) B 2. Add Solvent (EtOH/H2O) A->B C 3. Microwave Irradiation (120°C, 15 min) B->C D 4. Cooling & Quenching C->D E 5. Acidification (1 M HCl to pH 2-3) D->E F 6. Filtration (Isolate Crude Product) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Discussion: Advantages and Rationale

The choice of a microwave-assisted Bucherer-Bergs reaction is predicated on several key advantages:

  • Speed and Efficiency: The primary benefit is the drastic reduction in reaction time, which accelerates the research and development cycle. [3]* Improved Yields: Microwave heating often leads to higher yields due to reduced side reactions and decomposition that can occur with prolonged heating. [6]* Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of more environmentally benign solvents. [5][9]* Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.

The selection of a 1:1 ethanol/water solvent system is crucial as it effectively dissolves both the organic aldehyde and the inorganic salts, creating a homogeneous reaction mixture that couples efficiently with microwave energy. [10]The temperature of 120°C is chosen to provide sufficient thermal energy to drive the reaction to completion quickly without causing significant degradation of the starting materials or product.

Conclusion

This application note provides a detailed and reliable protocol for the rapid synthesis of this compound using microwave irradiation. This method is a significant improvement over conventional synthetic routes, offering substantial savings in time and resources. The described protocol is expected to be a valuable tool for medicinal chemists and researchers in the field of drug discovery.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Elsevier. Retrieved February 21, 2026, from [Link]

  • Perreux, L., & Loupy, A. (2001).
  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Al-Mulla, A. (2025, March 14). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 21, 596-600. Retrieved February 21, 2026, from [Link]

  • Al-Mulla, A. (2025, March 14). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. PMC. Retrieved February 21, 2026, from [Link]

  • Al-Mulla, A. (2025, March 3). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Faghihi, K., Zamani, K., & Mobinikhaledi, A. (2004). Facile Synthesis of Hydantoin Derivatives under Microwave Irradiation. Turkish Journal of Chemistry, 28(3), 345-350.
  • Microwave Synthesis of Hydantoin Derivatives. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

  • Rishipathak, D. S., et al. (2011). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry, 23(12), 5455-5458.
  • Montagne, C., et al. (2008). Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid. Bioorganic & Medicinal Chemistry Letters, 18(16), 4579-4581.
  • Lopez-Cortes, A., et al. (2023). Microwave-Assisted Synthesis of β-Cyanoketones under Bucherer–Bergs Conditions and Their Antimicrobial Evaluation and In Silico Studies. Molecules, 28(14), 5399.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2023). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Glavan, D., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Synthesis, 47(22), 3536-3542.
  • Abdulrahman, L. K., Al-Mously, M. M., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-imidazolidine-2,4-dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504.
  • Šmit, B., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Kragujevac Journal of Science, (40), 99-117.
  • Shinde, P. P., & Shinde, D. B. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-146.
  • Šmit, B., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Retrieved February 21, 2026, from [Link]

  • de Oliveira, C. S., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Journal of the Brazilian Chemical Society, 23(1), 166-174.
  • Abdulrahman, L. K., et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303.
  • Al-Saadi, M. D., & Nuzal, N. (2017). Substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 32-40.
  • Kumar, S., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Chemistry & Biology Interface, 15(3), 1-12.
  • Mohammed, M. N. (2022).
  • Georgieva, M., et al. (2020). Microwave-assisted synthetic approaches to biologically active N-based five-membered heterocycles as response to green chemistry. Revue Roumaine de Chimie, 65(12), 1145-1163.
  • Li, Y., et al. (2023). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 28(14), 5543.
  • Patel, N. B., & Patel, H. R. (2016). Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione. Journal of Pharmacy Research, 10(10), 654-659.
  • Smith, J. D., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1234.
  • Imidazolidine-2,4-dione. (n.d.). Chemsrc. Retrieved February 21, 2026, from [Link]

  • García-Viñuales, S., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
  • Kumar, A., et al. (2006). Microwave Induced Synthesis of the Thiazolidine-2,4-dione Motif and the Efficient Solvent Free-Solid Phase Parallel Syntheses of 5-Benzylidene-thiazolidine-2,4-dione and 5-Benzylidene-2-thioxo-thiazolidine-4-one Compounds. Journal of Heterocyclic Chemistry, 43(4), 897-902.

Sources

Troubleshooting & Optimization

Minimizing side reactions during 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione formation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-MSO-005 Subject: Minimizing Side Reactions in Bucherer-Bergs Cyclization of Sulfone-Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Challenge: Synthesizing 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione (a hydantoin derivative of methionine sulfone) typically involves the Bucherer-Bergs reaction of 3-(methylsulfonyl)propanal .

While the Bucherer-Bergs reaction is generally robust, this specific substrate presents a critical "trap": the starting aldehyde contains a sulfone group at the


-position relative to the carbonyl. Under the basic conditions required for hydantoin formation, this substrate is highly prone to 

-elimination
, leading to acrolein formation and subsequent polymerization (tarring).

The Solution: Success requires a "soft" Bucherer-Bergs modification that balances the pH window—high enough to allow cyanohydrin formation, but low enough to suppress the retro-Michael elimination of the methanesulfinate group.

Reaction Pathway & Failure Modes (Visualized)

The following diagram maps the desired pathway against the critical failure mode (


-elimination).

BuchererBergs_Sulfone node_start Start: 3-(Methylsulfonyl)propanal node_cyanohydrin Intermediate 1: Cyanohydrin node_start->node_cyanohydrin + KCN/HCN (Reversible) node_elimination CRITICAL FAILURE: Beta-Elimination node_start->node_elimination High pH / Heat node_aminonitrile Intermediate 2: Alpha-Aminonitrile node_cyanohydrin->node_aminonitrile + NH3 (Rate Limiting) node_carbamate Intermediate 3: Carbamate node_aminonitrile->node_carbamate + CO2 node_hydrolysis Side Reaction: Hydrolysis to Amino Acid (Methionine Sulfone) node_aminonitrile->node_hydrolysis Excess H2O / Low CO2 node_product Target Product: 5-(2-Methanesulfonylethyl) imidazolidine-2,4-dione node_carbamate->node_product Cyclization - H2O node_acrolein Byproduct: Acrolein + MeSO2- node_elimination->node_acrolein node_tar Outcome: Polymer/Tar node_acrolein->node_tar Polymerization

Figure 1: Mechanistic pathway highlighting the competition between productive cyclization and the destructive


-elimination of the sulfonyl group.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns dark brown/black within the first hour. What is happening?

Diagnosis:


-Elimination (Retro-Michael Reaction). 
The Science:  The starting material, 3-(methylsulfonyl)propanal, has acidic protons adjacent to the sulfone group. In a standard Bucherer-Bergs protocol (using 

and KCN), the pH can spike above 9.5. This basicity triggers the elimination of methanesulfinic acid, generating acrolein . Acrolein rapidly polymerizes under these conditions, creating the dark "tar."

Corrective Action:

  • Buffer Control: Do not add all reagents at once. Pre-saturate the solvent with

    
     (dry ice) to lower the initial pH before adding the cyanide.
    
  • Temperature Ramp: Start the reaction at room temperature (or even

    
    ) for the first 4 hours to favor cyanohydrin formation over elimination. Only heat to 
    
    
    
    once the aldehyde is consumed.
Q2: I see full consumption of the aldehyde, but the yield of the hydantoin is low (<40%). Where is the mass balance?

Diagnosis: Hydrolysis to Methionine Sulfone (Amino Acid Formation). The Science: The aminonitrile intermediate is a branch point. If the concentration of


 is too low, the aminonitrile will simply hydrolyze to the amino acid (methionine sulfone) rather than reacting with 

to form the hydantoin ring.

Corrective Action:

  • Excess Carbonate: Ensure you are using a large excess of ammonium carbonate (at least 4 to 6 equivalents relative to the aldehyde).

  • Closed System: Run the reaction in a sealed pressure tube or autoclave. Standard reflux allows

    
     and 
    
    
    
    to escape, shifting the equilibrium toward hydrolysis.
Q3: The product is difficult to crystallize and smells like sulfur.

Diagnosis: Incomplete Oxidation or Contamination. The Science: If you synthesized the precursor aldehyde from methionine (via oxidation), you may have trace amounts of unoxidized sulfide (thioether). Sulfides poison the crystallization of polar hydantoins.

Corrective Action:

  • Pre-Reaction Check: Verify the starting material via NMR. The sulfone methyl singlet should be around

    
     2.9–3.0 ppm. If you see peaks around 
    
    
    
    2.1 ppm, re-oxidize the starting material before attempting the Bucherer-Bergs reaction.

Optimized Experimental Protocol

Objective: Synthesis of this compound with suppressed elimination.

Reagents Table
ReagentEquiv.[1][2][3]RoleCritical Note
3-(Methylsulfonyl)propanal1.0SubstrateUnstable in base. Keep cold.
Potassium Cyanide (KCN)1.2ReagentToxic. Source of nitrile.
Ammonium Carbonate6.0ReagentSource of

and

. Excess required.
Ethanol / Water (1:[3][4][5]1)SolventMediumSolubilizes both organics and salts.
Step-by-Step Methodology
  • Preparation of Carbonate Buffer (pH Control):

    • In a pressure tube, dissolve Ammonium Carbonate (6.0 eq) in water.

    • Add Ethanol (equal volume to water).

    • Crucial Step: Add a small piece of dry ice (solid

      
      ) to the solution. This ensures the solution is saturated with 
      
      
      
      and buffers the pH down to ~8.0 before the aldehyde sees the cyanide.
  • Addition of Reactants:

    • Add Potassium Cyanide (1.2 eq) to the stirred solution.

    • Add 3-(Methylsulfonyl)propanal (1.0 eq) dropwise over 15 minutes at

      
       .
      
  • The "Soft" Incubation:

    • Seal the pressure tube.

    • Stir at room temperature (

      
      )  for 6 hours.
      
    • Reasoning: This allows the cyanohydrin and aminonitrile to form without providing the thermal energy required for the

      
      -elimination side reaction.
      
  • Cyclization (The Heat Step):

    • Raise the temperature to

      
        (Do not exceed 
      
      
      
      ).
    • Stir for 12–18 hours.

  • Work-up:

    • Cool the vessel to room temperature. Careful venting (toxic gases).

    • Concentrate the mixture to ~50% volume under reduced pressure (remove ethanol/ammonia).

    • Acidification: Acidify carefully with concentrated HCl to pH 2.

    • Precipitation: The hydantoin product should precipitate as a white solid upon cooling in an ice bath.

    • Filter and wash with cold water.[6]

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[2][3][4][5][7][8][9][10][11][12] Journal für Praktische Chemie. (Foundational text on the reaction parameters).

  • Ware, E. (1950). The Chemistry of the Hydantoins.[2][3][5][7][10][12][13] Chemical Reviews, 46(3), 403–470.[1] Link

  • Sarges, R., et al. (1990).[13] Spiro Hydantoin Aldose Reductase Inhibitors.[13] Journal of Medicinal Chemistry, 33(7), 1859–1865. (Demonstrates Bucherer-Bergs on sensitive ketone/aldehyde substrates). Link

  • Naya, S., et al. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.[2][3][5][8][10][12] Encyclopedia, 1(3), 550-566. (Review of modern modifications and side reactions). Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Disclaimer: This guide involves the use of Cyanide salts, which are acutely toxic. All work must be performed in a functioning fume hood with appropriate PPE and cyanide antidotes available.

Sources

Thermal degradation issues of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its thermal stability and degradation. The guidance herein is synthesized from established principles of organic chemistry, analysis of related heterocyclic and sulfonyl compounds, and standard pharmaceutical stress testing protocols.

Introduction

This compound, a hydantoin derivative, possesses two key structural features that dictate its stability: the hydantoin ring and the alkylsulfone side chain. Thermal stress can induce degradation through pathways involving either or both of these moieties. Understanding these potential degradation pathways is critical for developing stable formulations, defining appropriate storage conditions, and establishing robust analytical methods.

This guide will address common issues encountered during experimental work, explaining the chemical principles behind the observations and providing actionable solutions.

Part 1: Frequently Asked Questions (FAQs) on Thermal Degradation

Q1: What are the primary concerns regarding the thermal stability of this compound?

A1: The primary concerns are twofold, stemming from the molecule's structure:

  • Hydantoin Ring Instability: The imidazolidine-2,4-dione ring, while relatively stable, can undergo ring-opening hydrolysis if moisture is present, especially at elevated temperatures. The amide bonds are susceptible to cleavage.[1]

  • Side-Chain Elimination: The ethylsulfonyl group at the C5 position introduces a potential pathway for elimination reactions. Under thermal stress, particularly in the presence of trace basic or acidic impurities, the molecule can undergo a reaction analogous to a Hofmann elimination, leading to the formation of a vinylhydantoin and methanesulfinic acid.

Q2: At what temperature should I expect thermal degradation to begin?

A2: The onset of thermal decomposition is specific to the compound's purity and solid-state form. Without specific experimental data for this exact molecule, we must extrapolate. Simple hydantoin has a melting point of 218-220 °C.[2] Acyclic aliphatic sulfones generally begin to decompose at temperatures above 350°C.[3] However, the combination of the two functional groups may lower the overall decomposition temperature. It is crucial to perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the precise decomposition temperature for your specific batch.[4][5]

Q3: What are the likely thermal degradation products?

A3: Based on the chemistry of the hydantoin ring and alkyl sulfones, the following degradation products are plausible under dry heat conditions:

  • 5-Vinylimidazolidine-2,4-dione: Formed via an elimination reaction of the side chain.

  • Methanesulfinic acid (or its decomposition products): The other product of the elimination reaction.

  • Sulfur Dioxide (SO₂): A common product from the high-temperature decomposition of sulfones.[1][6][7]

  • Ring-Cleavage Products: At very high temperatures, the hydantoin ring itself will fragment, potentially releasing gases like ammonia (NH₃), carbon monoxide (CO), and isocyanates.[4]

Q4: Can the methanesulfonyl group influence the stability of the hydantoin ring?

A4: Yes, the methanesulfonyl group is strongly electron-withdrawing. This can increase the acidity of the N-H protons on the hydantoin ring, potentially influencing its reactivity with bases. It may also affect the susceptibility of the C5 position to certain reactions, although thermal elimination is the more anticipated pathway for the side chain itself.

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during synthesis, purification, storage, or analysis of this compound.

Issue 1: Appearance of a new, less polar peak in HPLC analysis after heating the sample.

  • Plausible Cause: This is a classic indicator of an elimination reaction. The loss of the polar methanesulfonyl group and formation of a double bond in 5-vinylimidazolidine-2,4-dione would result in a significantly less polar compound with a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: Collect the fraction corresponding to the new peak and analyze it by Mass Spectrometry (MS) and NMR. The expected mass for 5-vinylimidazolidine-2,4-dione (C₅H₄N₂O₂) is 124.03 g/mol . ¹H NMR should show characteristic vinyl proton signals.

    • Kinetic Monitoring: Run the thermal stress experiment at a slightly lower temperature and take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). A progressive increase in the new peak area with a corresponding decrease in the parent peak area will confirm the degradation relationship.

    • pH Control: Ensure the sample is free from basic residues (e.g., from synthesis). The elimination reaction can be base-catalyzed. Purify the compound meticulously, ensuring a neutral pH upon dissolution in a protic solvent.

Issue 2: Poor mass balance in forced degradation studies; the sum of the parent peak and known degradant peaks is less than 95%.

  • Plausible Cause: This suggests the formation of non-UV active, volatile, or highly polar degradation products that are not being detected by your primary analytical method (e.g., UV-HPLC).

  • Troubleshooting Steps:

    • Analyze for Volatiles (GC-MS): The decomposition of the side chain can release sulfur dioxide (SO₂), and further fragmentation can produce other small molecules.[1][6][7] A headspace Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a heated sample can identify these volatile products.

    • Use a Universal Detector: Employ an HPLC detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector to check for non-UV active compounds.

    • Check for Highly Polar Products: Methanesulfinic acid or methanesulfonic acid (from potential oxidation) are highly polar and may elute in the solvent front of a standard reverse-phase HPLC method. Modify your mobile phase to include a more aqueous starting condition or use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for analysis.

Issue 3: Inconsistent results or rapid degradation observed during routine handling and storage at room temperature.

  • Plausible Cause: The compound may be sensitive to factors other than just temperature, such as light or atmospheric moisture, leading to hydrolytic or photolytic degradation. The hydantoin ring is susceptible to hydrolysis[1] and oxidation.[1]

  • Troubleshooting Steps:

    • Photostability Testing: Expose a sample to controlled UV and visible light conditions as per ICH Q1B guidelines.[8] Analyze against a dark control to determine light sensitivity. If photolabile, all future handling should be performed under amber light or in light-blocking containers.

    • Hygroscopicity Check: Store a pre-weighed sample in a high-humidity chamber (e.g., 75% RH) and monitor for weight gain. If the compound is hygroscopic, it indicates that it readily absorbs water, which can facilitate hydrolysis.

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. This minimizes contact with both oxygen and moisture, preventing oxidative and hydrolytic degradation.[1]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Thermal Degradation Study (Solid State)

Objective: To identify the primary thermal degradation products of solid this compound.

Methodology:

  • Thermal Analysis (TGA/DSC):

    • Perform TGA to determine the onset temperature of weight loss. Heat 5-10 mg of the sample from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.[9]

    • Perform DSC to identify melting point and any exothermic or endothermic events associated with degradation. Use a similar temperature program.[10]

  • Preparative Degradation:

    • Place 50-100 mg of the compound in a loosely capped glass vial.

    • Heat the vial in an oven at a temperature determined from the TGA results (e.g., 10-20 °C below the onset of major decomposition) for 24-72 hours.

    • Prepare a control sample stored at 5 °C.

  • Analysis:

    • Dissolve a known amount of the stressed and control samples in a suitable solvent (e.g., Methanol:Water 50:50).

    • Analyze by a validated stability-indicating HPLC-UV/MS method (see Protocol 2).

    • Characterize major degradation products using LC-MS/MS fragmentation and, if necessary, isolate them via preparative HPLC for NMR analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like hydantoins.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the reverse-phase column.
Gradient 5% B to 95% B over 20 minutesA broad gradient is necessary to elute both the polar hydantoin ring and any less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 220 nm and/or Mass Spectrometry (ESI+)The hydantoin ring has a weak chromophore, requiring a low wavelength. MS provides mass identification.

Part 4: Visualized Degradation Pathways & Workflows

Diagram 1: Hypothesized Thermal Degradation Pathways

cluster_main cluster_path1 Pathway 1: Side-Chain Elimination cluster_path2 Pathway 2: High-Temp Fragmentation parent Parent Compound vinyl 5-Vinylimidazolidine-2,4-dione parent->vinyl Δ (Heat) msa Methanesulfinic Acid parent->msa Δ (Heat) so2 Sulfur Dioxide (SO₂) parent->so2 High Temp (>>250°C) ring_frag Hydantoin Ring Fragments (NH₃, CO, etc.)

Caption: Plausible thermal degradation pathways for the target compound.

Diagram 2: Experimental Workflow for a Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analytical Techniques solid Solid State (Dry Heat) hplc HPLC-UV/MS (Primary Analysis) solid->hplc gcms Headspace GC-MS (Volatiles) solid->gcms If Mass Imbalance solution Solution State (Acid, Base, H₂O₂) solution->hplc nmr NMR (Structure Elucidation) hplc->nmr Isolate Peaks end Identify Degradants & Establish Pathways gcms->end nmr->end start Pristine Compound start->solid start->solution

Caption: General workflow for investigating degradation pathways.

References

  • Kuldeep, S., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available at: [Link]

  • Liu, F., et al. (2000). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Le, T. N., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Hydantoin on Newcrom R1 HPLC column. Available at: [Link]

  • Liu, F., et al. (2000). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Thermal-degradation-mechanism-of-poly(arylene-by-Liu-Teng/502120e36b856e7920ab0b0373e218967f13c6d2]([Link]

  • Ahmad, S., et al. (2019). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]

  • Kobayashi, M., et al. (n.d.). CIDNP Studies of the Thermal Decomposition of Arylazo Aryl Sulfones. J-STAGE. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Available at: [Link]

  • Harris, J. U., et al. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Wallace, T. J., et al. (1963). Base-Catalyzed Elimination Studies on Sulfones, Sulfoxides, Sulfides, Disulfides, and Mercaptans in Dimethyl Sulfoxide. Journal of the American Chemical Society. Available at: [Link]

  • Lee, H. J., et al. (2008). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2011). DMDM Hydantoin/ IPBC HPLC Methods. Available at: [Link]

  • UNAIR Repository. (n.d.). OPTIMATION IN SAMPLE PREPARATION AND VALIDATION OF HPLC METHOD FOR DETERMINATION 1,3-DIMETHYLOL-5,5-DIMETHYL HYDANTOIN IN CREAM PRODUCT. Available at: [Link]

  • Ando, W., et al. (1969). The thermal decomposition of alkyl, and arylsulfonium bis-carbomethoxymethylide. Tetrahedron Letters. Available at: [Link]

  • Zhang, X., et al. (2017). Experimental and theoretical investigations of thermal degradation behaviors of poly(aryl ether sulfone)s. Taylor & Francis Online. Available at: [Link]

  • TRIŠOVIĆ, N., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. Available at: [Link]

  • Zięba-Zaczyńska, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. Available at: [Link]

  • Scilit. (n.d.). Gas chromatography−mass spectrometry analysis of non‐hydrolyzed sulfated steroids by degradation product formation. Available at: [Link]

  • Oregon State University. (2021). The Hofmann Elimination: Anti-Zaitsev Behavior. Available at: [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Available at: [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hofmann Elimination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]

  • Julia, M., et al. (1995). Transition metal-catalysed elimination of unactivated sulfones. RSC Publishing. Available at: [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Analytical Chemistry. (2008). Thermal Analysis. ACS Publications. Available at: [Link]

  • Lablynx. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Bio-Works. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Muccioli, G. G., et al. (n.d.). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. UCL-Bruxelles, Belgique. Available at: [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

  • The Pharma Innovation Journal. (2023). Thermal, spectroscopic, ADMET and toxicological studies of synthesized β-Amino carbonyl compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl or methyl [2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters. Available at: [Link]

  • Patsnap. (2025). Investigating Carbonyl Compound Stability in Extreme Conditions. Eureka. Available at: [Link]

  • DSpace@MIT. (n.d.). Ethyl Methyl Sulfone Co-Solvent Eliminates Macroscopic Morphological Instabilities of Lithium Metal Anode. Available at: [Link]

  • Cheméo. (n.d.). Ethyl methyl sulphone. Available at: [Link]

  • PMC. (n.d.). Access to chiral β-sulfonyl carbonyl compounds via photoinduced organocatalytic asymmetric radical sulfonylation with sulfur dioxide. Available at: [Link]

  • YSU B. (2023). QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE. Proceedings. Available at: [Link]

  • NIH. (n.d.). Ethyl methyl sulfone. PubChem. Available at: [Link]

  • MDPI. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available at: [Link]

Sources

Validation & Comparative

FTIR spectral analysis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is a specific oxidized derivative of methionine hydantoin.[1] In drug development, this compound often appears as a stable metabolic intermediate or a synthetic impurity during the production of hydantoin-based anticonvulsants or herbicides.

Its structure combines two distinct spectroscopic challenges: the rigid, hydrogen-bonded Hydantoin ring and the polar, electron-withdrawing Sulfone side chain .

This guide compares the analytical performance of Attenuated Total Reflectance (ATR) versus traditional KBr Transmission FTIR for this specific compound. It provides a definitive functional group assignment to distinguish this sulfone derivative from its sulfide precursor, 5-(2-methylthioethyl)hydantoin.[1]

Methodological Comparison: ATR vs. KBr Transmission

For researchers characterizing solid batches of this compound, the choice of sampling technique significantly impacts spectral fidelity, particularly in the hygroscopic regions.[2]

Comparative Performance Matrix
FeatureAlternative A: KBr Pellet (Transmission) Recommended: Diamond ATR (Reflectance) Impact on Hydantoin-Sulfone Analysis
Sample Prep High (Grinding, Pressing)Low (Direct Contact)ATR prevents polymorphic changes caused by high-pressure pressing of the hydantoin ring.[1]
Moisture Interference High (Hygroscopic KBr)NegligibleCritical for observing the N-H stretch (~3200 cm⁻¹) without O-H interference.
Pathlength Control Variable (Pellet thickness)Fixed (Penetration depth)ATR offers superior reproducibility for quantitative sulfone/sulfide ratio analysis.
Spectral Range 4000–400 cm⁻¹4000–600 cm⁻¹ (Diamond)Both cover the critical "Fingerprint" region for SO₂ detection.
Baseline Quality Prone to scattering (slope)FlatATR simplifies baseline correction algorithms in automated QC.[1]

Expert Insight: While KBr is the "Gold Standard" for library matching, ATR is superior for this specific compound. The sulfone group is polar, and the hydantoin ring engages in strong hydrogen bonding. KBr pellets often absorb ambient moisture, creating a broad O-H band (3400 cm⁻¹) that obscures the fine structure of the Hydantoin N-H stretching.

Spectral Analysis & Functional Group Assignment

The FTIR spectrum of this compound is characterized by the interplay between the cyclic imide (hydantoin) and the sulfone.

Distinguishing the Target from Alternatives (Precursors)

The primary analytical challenge is distinguishing the Sulfone (Target) from the Sulfide (Precursor: 5-(2-methylthioethyl)hydantoin). The oxidation of the sulfide to sulfone results in the appearance of two intense bands in the fingerprint region which are absent in the precursor.

Assignment Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
N-H (Ring) Stretching3300 – 3150Medium, BroadH-bonded.[1] Often appears as a structured doublet in crystalline samples.[1]
C-H (Alkyl) Asym.[1] Stretch3000 – 2950WeakSide chain methylene (-CH₂-).[1]
C=O (C2) Sym.[1] Stretch1775 – 1760MediumThe "minor" carbonyl band, characteristic of the 5-membered ring.
C=O (C4) Asym.[1] Stretch1725 – 1700StrongThe "major" carbonyl band. Overlaps with Amide I in protein matrices.[1]
N-H (Ring) Bending (In-plane)1550 – 1500MediumMixed mode, sensitive to deuteration.[1]
SO₂ (Sulfone) Asym.[1] Stretch 1330 – 1290 Very Strong Primary differentiator from Sulfide.
SO₂ (Sulfone) Sym.[1] Stretch 1160 – 1120 Strong Secondary differentiator. Sharp doublet often observed.[1]
C-S Stretching700 – 600WeakOften obscured in Diamond ATR (cutoff ~600 cm⁻¹).[1]
Structural Logic Diagram

The following diagram illustrates the causal link between the chemical structure and the observed spectral bands.

SpectralLogic Compound 5-(2-Methanesulfonylethyl) imidazolidine-2,4-dione Substruct_Ring Hydantoin Ring (Rigid Cyclic Imide) Compound->Substruct_Ring Substruct_Side Side Chain (-CH2-CH2-SO2-CH3) Compound->Substruct_Side Vib_CO C=O Coupling (Sym & Asym) Substruct_Ring->Vib_CO Vib_NH N-H Hydrogen Bonding Substruct_Ring->Vib_NH Vib_SO2 S=O Dipole Stretching Substruct_Side->Vib_SO2 Peak_1700 Doublet: 1770 & 1710 cm⁻¹ Vib_CO->Peak_1700 Peak_3200 Broad Band: 3200 cm⁻¹ Vib_NH->Peak_3200 Peak_SO2 Diagnostic Bands: 1310 & 1140 cm⁻¹ Vib_SO2->Peak_SO2

Figure 1: Causal relationship between molecular substructures and diagnostic FTIR absorbance bands.[1]

Experimental Protocols

Protocol A: High-Throughput ATR (Recommended)

Objective: Rapid identification and purity check of the sulfone derivative.

  • System Setup:

    • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

    • Accessory: Single-bounce Diamond ATR.[1]

    • Parameters: Resolution 4 cm⁻¹, 32 scans, Range 4000–600 cm⁻¹.

  • Background Collection:

    • Clean crystal with isopropanol.[1] Ensure dry.[1][3]

    • Collect air background.[1]

  • Sample Application:

    • Place ~5 mg of solid this compound on the crystal center.[1]

    • Critical Step: Apply pressure using the anvil until the "force gauge" reads optimal (usually 80–100 N). Reasoning: Hydantoins are hard crystals; insufficient pressure yields noisy spectra due to poor optical contact.

  • Data Processing:

    • Apply "ATR Correction" (if quantitative comparison to transmission libraries is required).[1]

    • Baseline correct (Rubberband method, 64 points).

Protocol B: KBr Pellet (Reference Grade)

Objective: Detailed structural analysis or publication-quality spectra.[1]

  • Preparation:

    • Dry KBr powder at 110°C for 2 hours to remove moisture.[1]

    • Mix sample:KBr at a 1:100 ratio (1 mg sample : 100 mg KBr).[1]

  • Grinding:

    • Grind in an agate mortar for 2–3 minutes. Caution: Do not over-grind to the point of absorbing atmospheric moisture.

  • Pressing:

    • Press at 8–10 tons for 2 minutes under vacuum.

  • Analysis:

    • Immediately scan to minimize water uptake.[1] Look for the distinct separation of the C=O doublet at 1770/1710 cm⁻¹.

Analytical Workflow Diagram

Workflow Start Start: Unknown Solid Sample Prep Sample Preparation Start->Prep Choice Select Technique Prep->Choice ATR ATR (Diamond) High Throughput Choice->ATR Routine QC KBr KBr Pellet High Resolution Choice->KBr Structural Elucidation Scan Acquire Spectrum (4000-600 cm⁻¹) ATR->Scan KBr->Scan Check_SO2 Check 1300/1140 cm⁻¹ Scan->Check_SO2 Result_Sulfone Bands Present: Confirm Sulfone (Target) Check_SO2->Result_Sulfone Strong Peaks Result_Sulfide Bands Absent: Identify as Sulfide (Precursor) Check_SO2->Result_Sulfide No Peaks

Figure 2: Decision tree for distinguishing the sulfone target from its sulfide precursor using FTIR.

References

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • Elliott, T. H., & Natarajan, P. N. (1967).[4] Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209–216.

  • Specac Application Note. (2018). Comparison of ATR and KBr Pellet Techniques.

  • PubChem. (2025).[1][5] Compound Summary: 5-(2-methylthioethyl)hydantoin (Precursor Data).

  • Silverstein, R. M., et al. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard reference for Sulfone/Hydantoin group frequencies).[1]

Sources

A Guide to the Establishment and Comparative Analysis of Reference Standards for 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification and quantification of a chemical entity are foundational to the integrity of their work. The use of a well-characterized reference standard is paramount in achieving this. This guide provides an in-depth technical overview of the analytical methodologies required to establish a reference standard for 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, a molecule of interest within contemporary pharmaceutical research. In the absence of a commercially available certified reference material for this specific compound, this document outlines the necessary steps for its comprehensive in-house characterization and qualification.

The principles and protocols described herein are grounded in established scientific practices and are aligned with the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7] This guide will not only detail the application of key analytical techniques but will also delve into the rationale behind their selection and the interpretation of the data they generate, providing a comparative analysis of their strengths and limitations in the context of this specific molecule.

The Imperative for a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of a sample.[5][7] For novel compounds such as this compound, where a commercial standard may not exist, the onus is on the research and development team to prepare and qualify an in-house reference material. This process involves not only the synthesis of the compound to a high degree of purity but also its rigorous characterization using a panel of orthogonal analytical techniques to confirm its identity and assign a purity value.

A Multi-faceted Approach to Structural Elucidation and Purity Assessment

The qualification of a reference standard is a holistic process that relies on the convergence of data from multiple analytical methodologies. The following sections provide a detailed exploration of the primary techniques employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Confirmation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule. For the qualification of a reference standard, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

  • Causality of Experimental Choice: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. This is crucial for confirming the presence of the key functional groups and the overall structure of this compound.

  • Experimental Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Obtain a high-resolution spectrum with an adequate number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

  • Expected ¹H NMR Data: Based on the structure and data from similar imidazolidine-2,4-dione derivatives, the following proton signals are anticipated:[8][9][10]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (Methanesulfonyl)~3.0Singlet3H
-CH₂- (Ethyl)~2.2 - 2.5Multiplet2H
-CH₂- (Ethyl)~3.2 - 3.5Multiplet2H
-CH- (C5 of hydantoin)~4.0 - 4.5Multiplet1H
-NH- (N1 and N3 of hydantoin)~7.5 - 9.0Broad Singlets2H
  • Visualization of Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Introduce Sample to Spectrometer C->D Transfer E Acquire Spectrum D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integration & Analysis G->H I Confirmed Structure H->I Structural Confirmation

¹H NMR Experimental Workflow

¹³C NMR Spectroscopy

  • Causality of Experimental Choice: ¹³C NMR provides information about the number of different types of carbon atoms in the molecule, which is complementary to ¹H NMR and essential for unambiguous structural confirmation.

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

    • Data Acquisition: Obtain a proton-decoupled spectrum to simplify the spectrum to one peak per unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Expected ¹³C NMR Data: The anticipated chemical shifts for the carbon atoms are as follows:[8][9][11][12][13]

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃ (Methanesulfonyl)~40
-CH₂- (Ethyl)~25 - 35
-CH₂- (Ethyl)~50 - 60
-CH- (C5 of hydantoin)~55 - 65
C=O (C4 of hydantoin)~170 - 180
C=O (C2 of hydantoin)~155 - 165
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

  • Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule, providing a high degree of confidence in its identity.

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

    • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

    • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass. Analyze the fragmentation pattern to further confirm the structure.

  • Expected Mass Spectrometry Data:

Ion Theoretical m/z Expected Fragmentation
[M+H]⁺C₆H₁₁N₂O₄S⁺ = 223.0434Loss of SO₂CH₃, fragmentation of the hydantoin ring[14][15][16][17][18]
[M+Na]⁺C₆H₁₀N₂O₄SNa⁺ = 245.0253
  • Visualization of Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Infuse into ESI Source A->B Transfer C Acquire Mass Spectrum B->C D Determine Accurate Mass C->D E Analyze Fragmentation D->E F Confirmed Identity E->F Confirm Molecular Formula & Structure

Mass Spectrometry Experimental Workflow

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a cornerstone technique for separating, identifying, and quantifying the components in a mixture. For a reference standard, HPLC is the primary method for determining its purity.

  • Causality of Experimental Choice: A validated, stability-indicating HPLC method is required to separate the main compound from any process-related impurities and potential degradants. The area percentage of the main peak is used to calculate the chromatographic purity.

  • Experimental Protocol:

    • Method Development: Develop a reversed-phase HPLC method. Due to the polar nature of the compound, a polar-embedded or polar-endcapped C18 column may provide better retention and peak shape.[19][20][21][22]

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

      • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm).

    • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3]

    • Purity Determination:

      • Prepare a solution of the reference standard candidate at a suitable concentration.

      • Inject the solution into the HPLC system.

      • Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.

  • Expected HPLC Performance:

Parameter Acceptance Criteria
Chromatographic Purity ≥ 99.5% (for use in assays)[4]
Peak Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Causality of Experimental Choice: The IR spectrum serves as a unique "fingerprint" for the compound and confirms the presence of key functional groups, such as the C=O and N-H bonds of the imidazolidine-2,4-dione ring and the S=O bonds of the methanesulfonyl group.

  • Experimental Protocol:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze the neat solid using an ATR-FTIR spectrometer.

    • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

  • Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch3200 - 3400
C-H stretch2800 - 3000
C=O stretch (imide)1700 - 1780 (two bands)[8][9][10]
S=O stretch (sulfone)1300 - 1350 and 1120 - 1160

Comparative Analysis of Analytical Techniques

Technique Primary Application Strengths Limitations
¹H and ¹³C NMR Structural ElucidationProvides detailed structural information; quantitative for purity by qNMR.Lower sensitivity compared to MS; requires relatively pure sample.
Mass Spectrometry Molecular Weight and Formula DeterminationHigh sensitivity; provides accurate mass and elemental composition.Isomers may not be distinguishable; ionization efficiency can vary.
HPLC-UV Purity Assessment and QuantificationHigh precision and accuracy for quantification; separates impurities.Requires a chromophore for UV detection; method development can be time-consuming.
IR Spectroscopy Functional Group IdentificationProvides a unique fingerprint; fast and non-destructive.Limited structural information; not suitable for quantification.

Conclusion

The establishment of a reference standard for this compound is a critical undertaking that necessitates a multi-pronged analytical approach. A combination of NMR spectroscopy for definitive structural confirmation, high-resolution mass spectrometry for elemental composition verification, and a validated HPLC method for purity assessment forms the triad of essential techniques. Infrared spectroscopy provides valuable complementary information for functional group identification. By systematically applying these methodologies and rigorously evaluating the resulting data, researchers can qualify an in-house reference standard with a high degree of confidence, ensuring the accuracy and reliability of their future studies.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • ICH Quality Guidelines. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). - ResearchGate. [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. [Link]

  • 〈11〉 USP Reference Standards. [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]

  • Cationic mass spectrum from single ionisation hydantoin events at 40 eV incident electron energy. - ResearchGate. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. [Link]

  • HPLC Method Development. [Link]

  • ONE-POT SYNTHESIS, PHARMACOLOGICAL EVALUATION, DOCKING STUDY, AND DFT CALCULATIONS FOR SELECTED IMIDAZOLIDINE-2,4-DIONES. [Link]

  • Method Development HPLC - Interchim. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. [Link]

  • Structural and conformational studies of 5-(1H-pyrrol-2-ylmethylene)-substituted imidazolidine-2,4-diones and thiazolidine-2,4-diones. [Link]

  • 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6 - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. [Link]

Sources

Technical Comparison: Theoretical vs. Experimental Elemental Analysis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione (also known as Methionine Sulfone Hydantoin) is a critical oxidative metabolite and synthetic intermediate in the study of hydantoin-based anticonvulsants and methionine oxidation pathways.

This guide provides a rigorous technical comparison between the Theoretical (Calculated) elemental composition and Experimental (Empirical) combustion data. It addresses the specific challenges of analyzing sulfone-containing heterocycles—specifically hygroscopicity and refractory combustion behavior—and offers a validated protocol for researchers to distinguish between pure product, hydrates, and process impurities.

Theoretical Framework

The theoretical elemental composition is the absolute reference standard derived from the molecular formula. For this compound, the calculation is based on the oxidation of the methionine thioether side chain to a sulfone.

Molecular Specification
  • IUPAC Name: this compound

  • Common Name: Methionine Sulfone Hydantoin

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.22 g/mol

Calculation Logic

The percentage by weight (


) for each element is calculated using the atomic masses: 

,

,

,

,

.


Table 1: Theoretical Elemental Composition
ElementSymbolAtom CountTotal Mass ( g/mol )Theoretical wt%
Carbon C672.06634.95%
Hydrogen H1010.0804.89%
Nitrogen N228.01413.58%
Sulfur S132.06015.55%
Oxygen O463.99631.03%

Experimental Methodology (The "How-To")

Achieving experimental results that match the theoretical values within the accepted journal standard (


) is challenging for this molecule due to the sulfone moiety  (which can trap water) and the hydantoin ring  (high melting point, potential for incomplete combustion).
Validated CHNS Combustion Protocol

To ensure data integrity, the following protocol utilizes "Flash Dynamic Combustion" with specific additives to handle the sulfur content.

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the sample under high vacuum (

      
      ) at 
      
      
      
      for 24 hours to remove surface moisture. Note: Sulfones are polar and hygroscopic.
    • Grind the sample to a fine powder using an agate mortar to ensure homogeneity.

  • Weighing:

    • Weigh 2.0 – 3.0 mg of sample into a Tin (Sn) capsule .

    • Crucial Step: Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      )
      as a combustion aid. This prevents the formation of refractory char and ensures quantitative conversion of Sulfur to
      
      
      .
  • Combustion Parameters:

    • Furnace Temperature:

      
       (Required for complete oxidation of the heterocyclic ring).
      
    • Carrier Gas: Helium (99.999% purity).

    • Oxygen Boost: 10 mL loop injection to ensure excess oxygen during the flash.

  • Detection:

    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      
Visualization: Analytical Workflow

The following diagram illustrates the critical decision points in the analysis of sulfur-containing hydantoins.

AnalyticalWorkflow Start Crude Product Dry Vacuum Drying (60°C, 24h) Start->Dry Remove Solvent Weigh Weighing + V2O5 Additive Dry->Weigh Prevent Hydration Combustion Flash Combustion (1050°C) Weigh->Combustion Oxidation Detection TCD Detection (N2, CO2, H2O, SO2) Combustion->Detection Separation Analysis Data Comparison Detection->Analysis Calculation

Figure 1: Validated workflow for CHNS analysis of refractory sulfur compounds.

Comparative Analysis: Interpreting the Data

This section compares the "Ideal" product against common "Real-World" scenarios. Researchers often encounter discrepancies due to solvation or incomplete oxidation.

Table 2: Scenario Analysis (Theoretical vs. Experimental)
Scenario% C% H% N% SInterpretation
Theoretical 34.95 4.89 13.58 15.55 Reference Standard
Pass (Pure) 34.884.9213.5515.48Acceptable. Within ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

tolerance.[1][2][3][4]
Fail (Hydrate) 32.145.3912.4914.30Monohydrate (

).
C/N/S drop, H rises. Common in sulfones.
Fail (Solvent) 36.505.1012.8014.80Ethanol Trap. High C, Low N/S. Indicates insufficient drying.
Fail (Process) 37.885.3014.7316.85Sulfoxide Impurity. Incomplete oxidation of methionine precursor.
Detailed Causality
  • The Hydrate Trap (Scenario 3):

    • Observation: Carbon is low (

      
      ), Hydrogen is high (
      
      
      
      ).
    • Cause: The sulfone oxygen atoms are strong hydrogen bond acceptors. If the sample is crystallized from water/alcohol, it likely formed a stable monohydrate (

      
      ).
      
    • Remedy: Recrystallize from anhydrous ethanol/ether or dry at

      
       over 
      
      
      
      .
  • The Sulfoxide Impurity (Scenario 5):

    • Observation: Values are higher than expected for the sulfone.

    • Cause: The precursor, Methionine Hydantoin, was not fully oxidized. The Sulfoxide (

      
      ) has a lower molecular weight (190.22  g/mol ), inflating the percentage of C, N, and S relative to the Sulfone.
      

Alternatives for Validation

While Elemental Analysis (EA) is the gold standard for bulk purity, it should be cross-referenced with modern alternatives to confirm molecular structure.

High-Resolution Mass Spectrometry (HRMS)[6]
  • Performance: Superior for formula confirmation but does not detect bulk inorganic impurities (like salts) or water as effectively as EA.

  • Target Ion:

    
     m/z.
    
  • Comparison: If EA fails due to hydration, HRMS will still show the correct parent ion, confirming the structure despite the water content.

Solution NMR ( H and C)
  • Performance: Essential for distinguishing the Sulfone from the Sulfoxide.

  • Key Marker: The methyl group attached to the sulfone (

    
    ) appears as a singlet around 
    
    
    
    ppm
    . In the Sulfoxide, this peak is often diastereotopic or shifted upfield.
Visualization: Troubleshooting Logic

Use this decision tree when experimental values deviate from the calculation.

Troubleshooting Result Experimental Result Check Is Deviation < 0.4%? Result->Check Pass PASS: Pure Compound Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No HighH High %H, Low %C/%N (Suspect Hydrate) Fail->HighH H > +0.4% HighC High %C (Suspect Solvent/Impurity) Fail->HighC C > +0.4% LowS Low %S Only (Suspect Combustion) Fail->LowS S < -0.4% Action1 Dry at 100°C / TGA HighH->Action1 Action2 Check NMR for EtOH/EtOAc HighC->Action2 Action3 Add V2O5 / Check Calibration LowS->Action3

Figure 2: Troubleshooting decision tree for deviating elemental analysis results.

References

  • Thermo Fisher Scientific. (2021).[4] Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note 42306. Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Methionine Sulfone Compound Summary. PubChem CID 445282.[5] Link

  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2013). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard text for CHNS combustion theory).
  • Robertson Microlit Laboratories. (n.d.). CHN Elemental Analysis & Sulfur Testing Methodologies. Link

  • 
     purity standard). Link
    

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Substance Class: Functionalized Hydantoin (Imidazolidine-2,4-dione scaffold with sulfone side-chain). Physical State: Solid (Powder/Crystalline).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione may be limited in public registries, its structural congeners (hydantoin derivatives) are known sensitizers and irritants. Furthermore, the methanesulfonylethyl moiety increases polarity, potentially enhancing systemic absorption if solubilized in organic carriers like DMSO.

Operational Directive: Treat this compound as a Performance-Based Control Band 3 (PB-CB 3) substance. This means handling requires containment and respiratory protection beyond standard benchtop practices until specific toxicology clears it for lower banding.

Hazard Identification (Predicted based on SAR)
  • H315/H319: Causes skin and serious eye irritation.

  • H317: May cause an allergic skin reaction (Hydantoin ring characteristic).

  • H335: May cause respiratory irritation (Dust inhalation risk).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the physical state of the compound. Solubilization in polar aprotic solvents (DMSO, DMF) drastically alters permeation rates, rendering standard nitrile gloves ineffective.

Table 1: State-Dependent PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (in DMSO/DMF/MeOH)Rationale & Causality
Hand Protection Single Nitrile (4-6 mil)Laminate (Silver Shield) or Double-Gloving (Nitrile over PE/EVOH)Standard nitrile degrades in <5 mins against DMSO/DMF, carrying the solute through the skin.
Respiratory N95 (if in hood) or P100 (if open bench)Fume Hood (Face velocity: 100 fpm)Solid dust is the primary vector for sensitization. Vapors are solvent-dependent.
Eye/Face Safety Glasses (Side shields)Chemical Splash Goggles Goggles prevent splash entry; glasses only stop ballistic impact.
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Protects forearms from splashes during pipetting/transfer.
Engineering Local Exhaust Ventilation (LEV) Chemical Fume Hood LEV captures dust at the source (balance); Hood captures solvent vapors.

Operational Protocols

Protocol A: Weighing & Solid Transfer

Objective: Prevent aerosolization of fine powder during mass measurement.

  • Static Control: Hydantoin powders are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."

  • Containment: Place the analytical balance inside a Powder Containment Hood or use a Draft Shield .

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that retain static charge (plastic); use stainless steel.

  • Decontamination: Immediately wipe the balance area with a 10% detergent solution followed by water. Note: Alcohol sprays may fixate proteins but are generally acceptable for small organic molecules; however, wet wiping is superior for dust removal.

Protocol B: Solubilization & Reaction Setup

Objective: Mitigate rapid permeation risks.

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide), be aware it is a penetration enhancer . It will carry the hydantoin through intact skin.

  • Glove Protocol (The "Breakthrough" Rule):

    • Don a Laminate/PE inner glove .

    • Don a Nitrile outer glove (for dexterity and grip).

    • Self-Validating Step: If the outer nitrile glove is splashed, change it immediately.[1] The inner laminate glove provides the actual chemical barrier ( >480 min breakthrough time for DMSO).

  • Vessel Management: All dissolution must occur within a fume hood. Cap vials immediately after addition.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection and spill response.

SafetyLogic Start Handling 5-(2-Methanesulfonylethyl) imidazolidine-2,4-dione StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DMF) StateCheck->Liquid SolidPPE PPE: Nitrile Gloves + N95/P100 Engineering: LEV or Balance Enclosure Solid->SolidPPE LiquidPPE PPE: Laminate Liner + Nitrile Outer Engineering: Fume Hood Required Liquid->LiquidPPE Spill Spill Event Occurs SolidPPE->Spill If Accident LiquidPPE->Spill If Accident SpillSolid Solid Spill: 1. Dampen paper towel (prevent dust) 2. Wipe inward 3. Dispose as Haz Waste Spill->SpillSolid Powder SpillLiquid Liquid Spill: 1. Absorb with Vermiculite/Pads 2. Do NOT use paper towels (rapid permeation) 3. Double bag Spill->SpillLiquid Solution

Figure 1: Decision logic for PPE selection and emergency spill response based on physical state.

Waste Disposal & Decontamination[3]

Principle: Do not flush hydantoin derivatives. They are stable heterocycles and can persist in water systems.

Disposal Streams
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste (Mother Liquors):

    • Segregate based on solvent (Halogenated vs. Non-Halogenated).

    • Label contents clearly: "Contains this compound."

  • Destruction Method: High-temperature incineration is the preferred method to break the sulfone and hydantoin rings [1].

Decontamination Verification

To verify surface cleanliness after a spill or routine handling:

  • Visual Inspection: Use a high-intensity light source (flashlight) held at a low angle to detect residual dust particles.

  • Solubility Check: Wipe surfaces with Ethanol or Methanol (if compatible with surface material) as hydantoins are typically soluble in lower alcohols, ensuring efficient removal compared to water alone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (n.d.). Hydantoin Compound Summary. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.